

# In-Depth Technical Guide: Oleoyl-Gly-Lys-N-(m-PEG11)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oleoyl-Gly-Lys-N-(m-PEG11)

Cat. No.: B12422303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oleoyl-Gly-Lys-N-(m-PEG11)**, a lipid-peptide-polyethylene glycol (PEG) conjugate with significant potential in advanced drug delivery systems. This document details its chemical properties, potential suppliers, and provides illustrative experimental protocols and conceptual signaling pathways relevant to its application.

## **Core Compound Information**

Chemical Structure and Properties

**Oleoyl-Gly-Lys-N-(m-PEG11)** is a versatile molecule designed for the surface modification of nanocarriers, such as liposomes and nanoparticles. It consists of three key components:

- An oleoyl group: A C18 monounsaturated fatty acid that serves as a hydrophobic lipid anchor, facilitating its incorporation into the lipid bilayer of nanocarriers.
- A Gly-Lys dipeptide: A short peptide linker that provides a structural spacer and potential enzymatic cleavage site, depending on the biological environment.
- An m-PEG11 chain: A methoxy-terminated polyethylene glycol chain with 11 ethylene oxide units. The PEG chain imparts a hydrophilic "stealth" layer to nanocarriers, which can help to



reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

While the exact CAS number for **Oleoyl-Gly-Lys-N-(m-PEG11)** is not readily available in public databases, a closely related compound, Oleoyl-Gly-Lys-(m-PEG11)-NH2, is assigned the CAS Number 2353409-68-2. The "-NH2" designation indicates a C-terminal amide on the lysine residue, a common modification in peptide chemistry.

Table 1: Physicochemical Properties of Oleoyl-Gly-Lys-(m-PEG11)-NH2

| Property          | Value                                      | Source                                |
|-------------------|--------------------------------------------|---------------------------------------|
| CAS Number        | 2353409-68-2                               | Supplier Data                         |
| Molecular Formula | C57H110N4O15                               | Calculated                            |
| Molecular Weight  | 1119.5 g/mol                               | Calculated                            |
| Appearance        | White to off-white solid                   | Supplier Data                         |
| Solubility        | Soluble in water and most organic solvents | General knowledge of PEGylated lipids |

## **Potential Suppliers**

Several chemical suppliers offer Oleoyl-Gly-Lys-(m-PEG11)-NH2 or similar custom synthesis services. Researchers are advised to contact these vendors directly for availability, pricing, and detailed specifications.

- BroadPharm
- MedChemExpress
- Aladdin

## Illustrative Experimental Protocols

The following protocols are representative examples based on established methods for the synthesis, formulation, and characterization of similar lipid-peptide-PEG conjugates and their



incorporation into liposomal drug delivery systems. These should be adapted and optimized for specific research applications.

## **Protocol 1: Synthesis of a Peptide-PEG-Lipid Conjugate**

This protocol outlines a general solid-phase synthesis approach for a peptide-PEG-lipid conjugate.

#### Materials:

- Fmoc-protected amino acids (Gly, Lys(Boc))
- · Rink Amide resin
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOBt)
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- m-PEG11-carboxylic acid
- Oleic acid N-hydroxysuccinimide (NHS) ester
- Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H<sub>2</sub>O, 95:2.5:2.5)
- · Diethyl ether
- High-Performance Liquid Chromatography (HPLC) system

#### Methodology:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.



- Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Fmoc-Lys(Boc)-OH then Fmoc-Gly-OH) using DCC and HOBt as coupling agents in DMF. Monitor the reaction completion using a Kaiser test.
- PEGylation: After deprotection of the final Fmoc group, couple m-PEG11-carboxylic acid to the N-terminus of the dipeptide using DCC/HOBt.
- Lipidation: Following PEGylation, couple Oleic acid NHS ester to the side chain of lysine after Boc deprotection.
- Cleavage and Deprotection: Cleave the conjugate from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
- Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the final product by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

## Protocol 2: Formulation of Liposomes Incorporating Oleoyl-Gly-Lys-N-(m-PEG11)

This protocol describes the preparation of liposomes using the thin-film hydration method.

#### Materials:

- Phosphatidylcholine (e.g., DSPC)
- Cholesterol
- Oleoyl-Gly-Lys-N-(m-PEG11)
- Drug to be encapsulated (e.g., Doxorubicin)
- Chloroform



- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Extrusion apparatus with polycarbonate membranes (e.g., 100 nm)

#### Methodology:

- Lipid Film Formation: Dissolve the lipids (DSPC, cholesterol) and Oleoyl-Gly-Lys-N-(m-PEG11) in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:PEG-lipid).
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
- Hydration: Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.
- Vesicle Formation: Vortex the flask to form multilamellar vesicles (MLVs).
- Extrusion: Subject the MLV suspension to multiple passes through an extrusion apparatus
  fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce
  unilamellar vesicles (LUVs) with a uniform size distribution.
- Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
- Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.

## **Conceptual Signaling Pathways and Workflows**

The incorporation of **Oleoyl-Gly-Lys-N-(m-PEG11)** into nanocarriers is designed to influence their interaction with biological systems, primarily by modulating cellular uptake and biodistribution.

### **Cellular Uptake of PEGylated Liposomes**



PEGylated liposomes are typically internalized by cells through endocytosis. The presence of the PEG layer can influence the specific endocytic pathway.



Click to download full resolution via product page

Caption: Cellular uptake of a PEGylated liposome via endocytosis.

## **Logical Flow of Drug Delivery Vehicle Development**

The development of a drug delivery system using **Oleoyl-Gly-Lys-N-(m-PEG11)** follows a logical progression from synthesis to in vivo evaluation.





Click to download full resolution via product page

Caption: Workflow for developing a liposomal drug delivery system.

## Conclusion

**Oleoyl-Gly-Lys-N-(m-PEG11)** represents a valuable tool for the formulation of advanced drug delivery systems. Its tripartite structure allows for stable incorporation into nanocarriers,







prolonged systemic circulation, and the potential for targeted delivery. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers to explore the full potential of this and similar lipid-peptide-PEG conjugates in their drug development endeavors. Further research and optimization of formulations incorporating this molecule are warranted to translate its promising characteristics into effective therapeutic applications.

To cite this document: BenchChem. [In-Depth Technical Guide: Oleoyl-Gly-Lys-N-(m-PEG11)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12422303#oleoyl-gly-lys-n-m-peg11-cas-number-and-supplier]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com